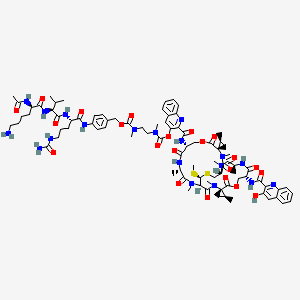
AcLysValCit-PABC-DMAE-SW-163D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AcLysValCit-PABC-DMAE-SW-163D is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a natural bis-intercalator, SW-163D, conjugated via an AcLysValCitPABC-DMAE linker . This compound is notable for its ability to intercalate DNA with nanomolar affinity, making it a potent agent in targeted cancer therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AcLysValCit-PABC-DMAE-SW-163D involves the conjugation of the natural bis-intercalator SW-163D with the linker AcLysValCitPABC-DMAE. The process typically involves the following steps:
Isolation of SW-163D: SW-163D is a cyclodepsipeptide antibiotic isolated from Streptomyces species.
Conjugation: The final step involves the conjugation of SW-163D with the linker using transglutaminase as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .
化学反应分析
Types of Reactions
AcLysValCit-PABC-DMAE-SW-163D undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the SW-163D moiety.
Reduction: Reduction reactions can occur at the nitro groups present in the linker.
Substitution: Nucleophilic substitution reactions can take place at the amine groups in the linker.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives with various functional groups .
科学研究应用
AcLysValCit-PABC-DMAE-SW-163D has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DNA intercalation and conjugation chemistry.
Medicine: Integral in the formulation of antibody-drug conjugates for targeted cancer treatment.
Industry: Utilized in the production of advanced therapeutic agents and in research for new drug development.
作用机制
The mechanism of action of AcLysValCit-PABC-DMAE-SW-163D involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription processes . The molecular targets include DNA itself, and the pathways involved are primarily those related to DNA damage response and repair .
相似化合物的比较
Similar Compounds
Auristatin: Another potent cytotoxic agent used in ADCs.
Camptothecins: Known for their ability to inhibit DNA topoisomerase I.
Daunorubicins/Doxorubicins: Anthracycline antibiotics that intercalate DNA and inhibit topoisomerase II.
Duocarmycins: DNA alkylating agents used in ADCs.
Maytansinoids: Microtubule-disrupting agents used in ADCs.
Uniqueness
AcLysValCit-PABC-DMAE-SW-163D is unique due to its natural bis-intercalator SW-163D, which provides high DNA intercalation affinity and potent antitumor activity . This makes it a valuable component in the development of highly effective ADCs .
属性
分子式 |
C85H113N19O22S2 |
|---|---|
分子量 |
1817.1 g/mol |
InChI |
InChI=1S/C85H113N19O22S2/c1-44(2)63(98-68(108)56(91-49(7)105)26-19-20-32-86)71(111)95-57(27-21-33-88-81(87)120)67(107)92-53-30-28-50(29-31-53)40-125-82(121)99(8)34-35-100(9)83(122)126-62-37-52-23-16-18-25-55(52)94-65(62)73(113)97-59-42-123-79(118)84(38-45(84)3)103(12)76(116)60-43-128-78(127-14)66(102(11)75(115)48(6)90-70(59)110)77(117)104(13)85(39-46(85)4)80(119)124-41-58(69(109)89-47(5)74(114)101(60)10)96-72(112)64-61(106)36-51-22-15-17-24-54(51)93-64/h15-18,22-25,28-31,36-37,44-48,56-60,63,66,78,106H,19-21,26-27,32-35,38-43,86H2,1-14H3,(H,89,109)(H,90,110)(H,91,105)(H,92,107)(H,95,111)(H,96,112)(H,97,113)(H,98,108)(H3,87,88,120)/t45-,46-,47-,48-,56+,57-,58+,59+,60-,63-,66+,78-,84-,85-/m0/s1 |
InChI 键 |
VQIBTARTHBHUSL-LXRLNKMKSA-N |
手性 SMILES |
C[C@H]1C[C@@]12C(=O)OC[C@H](C(=O)N[C@H](C(=O)N([C@H]3[C@H](SC[C@@H](C(=O)N2C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@]4(C[C@@H]4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7OC(=O)N(C)CCN(C)C(=O)OCC9=CC=C(C=C9)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CCCCN)NC(=O)C |
规范 SMILES |
CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7OC(=O)N(C)CCN(C)C(=O)OCC9=CC=C(C=C9)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


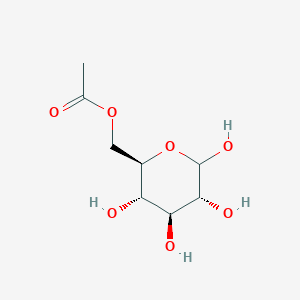
![[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B12433248.png)
![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12433254.png)
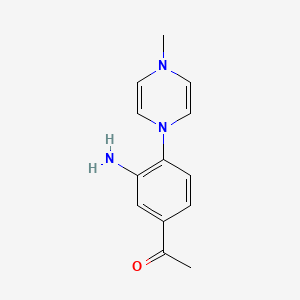
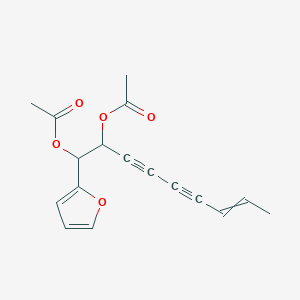
![(8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12433271.png)
![3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12433276.png)
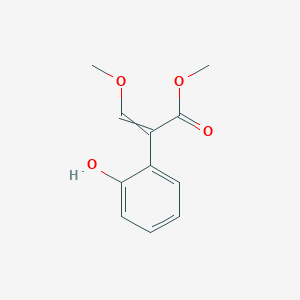
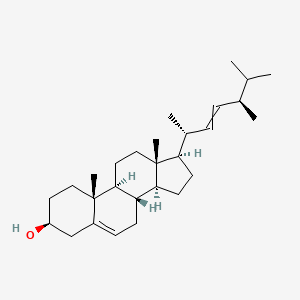
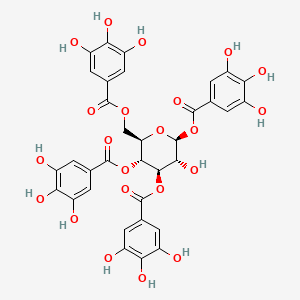
![trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane](/img/structure/B12433298.png)
![(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12433322.png)


